molecular formula C11H10N4 B1266547 5-Amino-3-methyl-1-phenyl-1h-pyrazole-4-carbonitrile CAS No. 5346-56-5

5-Amino-3-methyl-1-phenyl-1h-pyrazole-4-carbonitrile

Cat. No. B1266547
CAS RN: 5346-56-5
M. Wt: 198.22 g/mol
InChI Key: VWOYPUVIGCTVSC-UHFFFAOYSA-N
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Patent
US08822447B2

Procedure details

Into a 100-mL 3-necked round-bottom flask, was placed sulfuric acid (90 mL). To the resulting mixture was then added 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (30 g, 151.52 mmol, 1.00 equiv), in portions at 10° C. The resulting solution was stirred overnight at room temperature. The reaction was then quenched by the addition of water/ice (100 mL). The pH value of the solution was adjusted to about 8-9 with potassium carbonate (conc.). The solids were collected by filtration, to yield 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide as a white solid.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:6]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[N:5]=[C:4]([CH3:13])[C:3]=1[C:14]#[N:15].S(=O)(=O)(O)[OH:17]>>[NH2:1][C:2]1[N:6]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[N:5]=[C:4]([CH3:13])[C:3]=1[C:14]([NH2:15])=[O:17]

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
NC1=C(C(=NN1C1=CC=CC=C1)C)C#N
Step Two
Name
Quantity
90 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 100-mL 3-necked round-bottom flask, was placed
CUSTOM
Type
CUSTOM
Details
at 10° C
CUSTOM
Type
CUSTOM
Details
The reaction was then quenched by the addition of water/ice (100 mL)
FILTRATION
Type
FILTRATION
Details
The solids were collected by filtration

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=C(C(=NN1C1=CC=CC=C1)C)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.